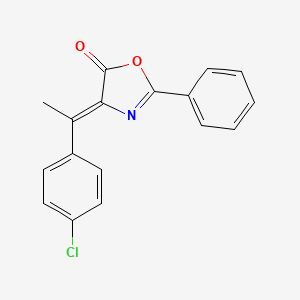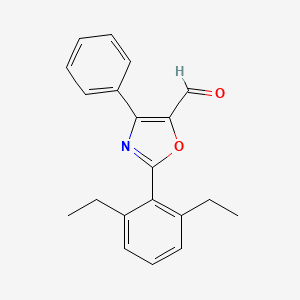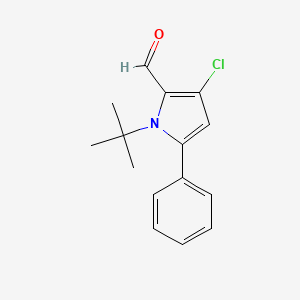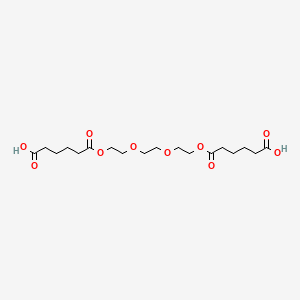
(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyl-2-oxazoline under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Oxazolone derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities, making them valuable in drug discovery and development.
Industry
In the industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one include other oxazolone derivatives such as:
- (Z)-4-(1-(4-Methylphenyl)ethylidene)-2-phenyloxazol-5(4H)-one
- (Z)-4-(1-(4-Fluorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one
- (Z)-4-(1-(4-Bromophenyl)ethylidene)-2-phenyloxazol-5(4H)-one
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and reactivity compared to other oxazolone derivatives. The presence of the 4-chlorophenyl group may enhance its potency and selectivity in biological applications.
Propriétés
Formule moléculaire |
C17H12ClNO2 |
|---|---|
Poids moléculaire |
297.7 g/mol |
Nom IUPAC |
(4Z)-4-[1-(4-chlorophenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12ClNO2/c1-11(12-7-9-14(18)10-8-12)15-17(20)21-16(19-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-11- |
Clé InChI |
HOYSOWCSWCVEML-PTNGSMBKSA-N |
SMILES isomérique |
C/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
SMILES canonique |
CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)



![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)



![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)



